1-(3-Aminophenyl)-1,3-dimethylurea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-aminophenyl)-1,3-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-9(13)12(2)8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZKYZXZGIOJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Aryl Substituted Ureas As Synthetic Intermediates
Aryl-substituted ureas are a class of organic compounds that feature a urea (B33335) moiety attached to an aromatic ring. This structural motif is of considerable interest in synthetic and medicinal chemistry due to its ability to form stable hydrogen bonds and its utility as a versatile chemical handle. nih.govrsc.org The urea functionality can be prepared through various synthetic methodologies, often involving isocyanate intermediates that react with amines. nih.govnih.gov This reactivity allows for the introduction of diverse substituents, leading to a wide array of derivatives with tailored properties.
The presence of the aryl group in these ureas provides a platform for a multitude of chemical transformations, including electrophilic and nucleophilic aromatic substitutions, cross-coupling reactions, and the formation of heterocyclic systems. This versatility makes aryl-substituted ureas valuable intermediates in the synthesis of a broad spectrum of organic molecules, from pharmaceuticals and agrochemicals to materials with specific optical or electronic properties. rsc.orgatamanchemicals.comatamankimya.com
Strategic Positioning of 1 3 Aminophenyl 1,3 Dimethylurea As a Building Block in Complex Molecular Architectures
The compound 1-(3-Aminophenyl)-1,3-dimethylurea holds a strategic position as a bifunctional building block in the synthesis of more complex molecules. Its structure incorporates both a nucleophilic aromatic amine and a dimethylated urea (B33335) group, offering multiple points for chemical modification. The amino group on the phenyl ring can readily participate in reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of functionalities. Furthermore, the urea moiety, while relatively stable, can be involved in intramolecular cyclization reactions or act as a directing group in certain transformations.
The specific substitution pattern of this compound, with the amino group at the meta-position relative to the urea linkage, influences the regioselectivity of subsequent reactions on the aromatic ring. This predictable reactivity is a crucial aspect for its use in multi-step syntheses where precise control over the molecular architecture is paramount. The presence of the two methyl groups on the urea nitrogen atoms also impacts the compound's solubility and reactivity profile compared to unsubstituted or monosubstituted ureas.
While specific research detailing the extensive use of this compound as a building block is not widely documented in publicly available literature, its structural features strongly suggest its potential as a precursor for various heterocyclic compounds and other complex organic structures. The synthesis of related substituted phenylureas has been explored, for instance, in the development of novel therapeutic agents, highlighting the general utility of this class of compounds. mdpi.comnih.gov
Overview of Research Trajectories for Amine and Urea Functionalized Scaffolds
Optimized Synthetic Routes and Process Development
The synthesis of an unsymmetrical, trisubstituted urea such as 1-(3-Aminophenyl)-1,3-dimethylurea requires careful strategic planning to ensure regioselectivity and high yield. The development of optimized routes focuses on precursor selection, reaction efficiency, and process conditions.
Exploration of Precursor Reactivity and Selectivity in Urea Formation
The construction of this compound can be approached through several synthetic pathways, with the most common involving the reaction between an amine and an isocyanate. The reactivity of these precursors is paramount to the success of the synthesis.
A highly plausible and controllable route begins with 3-nitroaniline (B104315). This precursor can be converted into 3-nitrophenyl isocyanate using phosgene (B1210022) or a safer equivalent like triphosgene. wikipedia.orgasianpubs.org The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the isocyanate carbon, making it highly reactive toward nucleophiles. rsc.org This isocyanate intermediate can then be selectively reacted with methylamine (B109427) to form 1-(3-nitrophenyl)-3-methylurea. Subsequent N-methylation of the nitrogen attached to the phenyl ring, followed by the reduction of the nitro group, would yield the final product.
An alternative, more direct strategy involves starting with N-methyl-3-nitroaniline and reacting it with methyl isocyanate. This would directly form the 1,3-dimethylated urea backbone on the nitrophenyl scaffold, which is then reduced to the target aminophenyl compound.
The core reaction between an amine and an isocyanate is governed by the nucleophilicity of the amine and the electrophilicity of the isocyanate. rsc.org The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the isocyanate, followed by a proton transfer to form the stable urea bond. rsc.org The reaction between anilines and phenyl isocyanate, a model for this synthesis, has been extensively studied, confirming the feasibility of this approach. acs.orguliege.be
Development of Greener Synthesis Protocols
Modern synthetic chemistry emphasizes the development of environmentally benign protocols. For urea synthesis, this involves moving away from hazardous reagents and solvents.
A significant green advancement is the replacement of highly toxic phosgene and its derivatives. thieme-connect.com N,N'-Carbonyldiimidazole (CDI) is a stable, crystalline solid that serves as an effective and safer alternative for activating amines to form ureas. nih.gov Another innovative approach involves the in situ generation of isocyanates from amines and atmospheric carbon dioxide, using dehydrating agents under mild, metal-free conditions. scholaris.ca
The choice of solvent is also critical. While traditional syntheses may use chlorinated solvents, protocols utilizing water as an inexpensive and environmentally benign reaction medium have been successfully developed for the synthesis of unsymmetrical ureas. researchgate.net Furthermore, catalytic methods offer high atom economy. A ruthenium-catalyzed synthesis of ureas directly from methanol (B129727) and an amine produces hydrogen as the sole byproduct, representing a highly efficient and green pathway. acs.org Similarly, copper-catalyzed methods for producing unsymmetrical ureas from safer starting materials like acylazides have also been reported. nih.gov
Continuous Flow Synthesis Approaches for Scalability
For large-scale production, continuous flow synthesis offers significant advantages over traditional batch processing, particularly in terms of safety, consistency, and scalability. researchgate.net The synthesis of unsymmetrical ureas is well-suited to flow chemistry, especially when dealing with unstable or hazardous intermediates like isocyanates. researchgate.net
In a typical flow setup, streams of reactants are continuously pumped and mixed in a microreactor or a packed-bed reactor. researchgate.netresearchgate.net This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For the synthesis of this compound, an isocyanate intermediate could be generated in one reactor and immediately passed into a second reactor to react with the appropriate amine, minimizing the handling and accumulation of the hazardous intermediate. researchgate.net
The use of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FT-IR), allows for real-time monitoring of the reaction. researchgate.net This enables rapid optimization of reaction conditions to maximize the formation of the desired product and minimize byproducts. Flow synthesis has been successfully applied to create libraries of urea-containing compounds, demonstrating its robustness and potential for industrial-scale manufacturing. nih.govbjmu.edu.cn
Mechanistic Investigations of Urea Bond Formation Pathways
A deeper understanding of the reaction mechanisms, kinetics, and intermediates involved in urea bond formation is crucial for optimizing the synthesis of complex molecules like this compound.
Kinetic Studies of Amination Reactions
Elucidation of Reaction Intermediates
The formation of the urea bond often proceeds through several key reactive intermediates, depending on the chosen synthetic route.
The most pivotal intermediate in modern urea synthesis is the isocyanate . Isocyanates can be generated through various methods, including the reaction of primary amines with phosgene (which proceeds via a carbamoyl chloride intermediate), the Curtius rearrangement of acyl azides, or the dehydration of carbamic acids. wikipedia.orgscholaris.caorgsyn.org
Carbamic acids are themselves important intermediates, especially in greener synthetic routes that utilize carbon dioxide as a C1 source. wikipedia.orgscholaris.ca An amine reacts with CO2 to form a carbamic acid, which is then dehydrated in situ to yield the highly reactive isocyanate. scholaris.ca
The actual bond-forming step between the isocyanate and the amine is also believed to involve a transient intermediate. Spectroscopic and kinetic studies suggest the formation of a non-covalent amine-isocyanate complex , which then rearranges to form the final, stable urea linkage. aub.edu.lbacs.orgrsc.org The structure and role of this complex can be influenced by the solvent and the presence of catalysts.
Chemo- and Regioselective Synthesis Strategies
A prominent and effective strategy for the synthesis of this compound involves a two-step process commencing with 3-nitroaniline. This approach provides excellent chemo- and regioselectivity by first constructing the urea moiety and subsequently forming the aminophenyl group.
The initial step is the reaction of 3-nitroaniline with dimethylcarbamoyl chloride. This reaction selectively forms the urea linkage at the amino group of the nitroaniline, yielding 1,1-dimethyl-3-(3-nitrophenyl)urea. The reaction of the related 4-nitroaniline (B120555) with dimethylcarbamoyl chloride to produce the corresponding para-substituted urea is a well-established procedure, and similar conditions are applicable for the meta-substituted isomer. vulcanchem.com Dimethylcarbamoyl chloride itself can be generated from the reaction of phosgene with dimethylamine. wikipedia.org The use of a base, such as triethylamine, is typically required to neutralize the hydrochloric acid generated during the reaction.
The second step involves the chemoselective reduction of the nitro group to an amino group. This transformation can be accomplished using various standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using metal-acid systems like tin(II) chloride in hydrochloric acid or iron in acetic acid. These methods are highly selective for the reduction of nitro groups in the presence of the more stable urea functionality. The selective reduction of a nitro group on a phenylurea derivative has been documented in the synthesis of other complex urea compounds. nih.gov
This two-step pathway is summarized in the table below:
| Step | Reactants | Reagents/Conditions | Product | Selectivity Type |
| 1 | 3-Nitroaniline, Dimethylcarbamoyl chloride | Anhydrous solvent (e.g., THF, DCM), Base (e.g., Triethylamine), 0°C to room temperature | 1,1-Dimethyl-3-(3-nitrophenyl)urea | Regioselective |
| 2 | 1,1-Dimethyl-3-(3-nitrophenyl)urea | Reducing agent (e.g., H₂, Pd/C; or SnCl₂, HCl), Solvent (e.g., Ethanol, Ethyl acetate) | This compound | Chemoselective |
Table 1: Chemo- and Regioselective Synthesis Pathway for this compound
An alternative, though more challenging, approach would be the direct selective acylation of m-phenylenediamine (B132917). The two amino groups of m-phenylenediamine have similar reactivity, making selective mono-acylation difficult. researchgate.net However, studies on the selective acylation of symmetrical diamines in continuous-flow microreactors have shown that high selectivity can be achieved by carefully controlling reaction parameters such as temperature and molar ratios of the reactants. researchgate.net Applying such a controlled reaction with dimethylcarbamoyl chloride could potentially yield the target compound directly, but the formation of the bis-urea derivative, 1,1'-(1,3-phenylene)bis(3,3-dimethylurea), is a significant competing reaction.
Amine Group Functionalization
The primary amino group attached to the phenyl ring is a versatile functional handle. As a nucleophile, it readily participates in a variety of bond-forming reactions, including acylation, sulfonylation, alkylation, and condensation reactions.
The primary amine of this compound can be readily acylated to form amide derivatives or sulfonylated to produce sulfonamides. These reactions typically involve treating the parent compound with an appropriate acylating or sulfonylating agent, such as an acyl chloride, acid anhydride, or sulfonyl chloride, often in the presence of a base to neutralize the acidic byproduct.
Acylation introduces a carbonyl group linked to the nitrogen, which can alter the electronic properties and steric profile of the molecule. Carbonylazole derivatives, for instance, serve as efficient and chemoselective acylating reagents. escholarship.org Sulfonylation introduces a sulfonyl group, which is a strong electron-withdrawing group and a potent hydrogen bond acceptor, significantly modifying the compound's physicochemical properties. The regioselectivity of these reactions is generally high for the exocyclic amino group due to its greater nucleophilicity compared to the urea nitrogens.
| Reagent | Product Type | General Structure of Product |
| Acetyl chloride | Amide | |
| Benzoic anhydride | Amide | |
| Benzenesulfonyl chloride | Sulfonamide | |
| p-Toluenesulfonyl chloride | Sulfonamide |
The primary amine can undergo N-alkylation and N-arylation to furnish secondary or tertiary amine derivatives. N-alkylation can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled route to mono-alkylated products.
N-arylation is most effectively accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the formation of a C-N bond between the aminophenyl group and a variety of aryl or heteroaryl halides or triflates. The development of complementary catalyst systems, often employing palladium or copper, is crucial for achieving high selectivity, especially in molecules with multiple potential arylation sites. core.ac.uk For instance, palladium-catalyzed methods have been shown to selectively arylate the primary amino group of 2-aminobenzimidazoles, while copper catalysis favors arylation of the azole nitrogen. core.ac.uk This principle of orthogonal reactivity can be applied to selectively functionalize the different nitrogen atoms in this compound and related structures. core.ac.uk
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Benzyl bromide, K₂CO₃ | Secondary Amine |
| Reductive Amination | Benzaldehyde, NaBH₃CN | Secondary Amine |
| N-Arylation (Buchwald-Hartwig) | Bromobenzene, Pd catalyst, ligand, base | Diaryl Amine |
| N-Arylation (Chan-Lam) | Phenylboronic acid, Cu(OAc)₂, base | Diaryl Amine |
The primary aromatic amine readily condenses with aldehydes and ketones to form Schiff bases, or imines. This reaction is typically catalyzed by either an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of the C=N double bond is reversible, and the stability of the resulting imine can depend on the electronic and steric nature of the carbonyl compound used.
This reaction is a cornerstone for building more complex molecular architectures. For example, a similar compound, 1,3-bis(3-amino-phenyl)-urea, reacts with 1,3-bis(2-formylphenoxy)-2-propanol to form a [1+1] Schiff base macrocyclic compound. sioc-journal.cn Such macrocycles can exhibit selective recognition properties for anions. sioc-journal.cn The reaction of this compound with various aldehydes would similarly yield a range of imine derivatives, which can serve as versatile ligands in coordination chemistry or as intermediates for further synthetic transformations.
| Carbonyl Compound | Catalyst | Product Structure |
| Benzaldehyde | Acetic acid | |
| Acetophenone | p-Toluenesulfonic acid | |
| Salicylaldehyde | None (mild heating) |
The primary aromatic amine functionality allows for diazotization reactions. Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), converts the amino group into a diazonium salt.
This diazonium intermediate is highly versatile and can be transformed into a wide array of functional groups. It can be displaced by various nucleophiles, often in the presence of a copper(I) catalyst in what are known as Sandmeyer reactions, or through other pathways to introduce halogens, cyano, hydroxyl, and other groups onto the phenyl ring. The diazonium salt can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds to form brightly colored azo dyes.
| Reaction Name | Reagents | Resulting Functional Group |
| Sandmeyer Reaction | CuCl / HCl | Chloro (-Cl) |
| Sandmeyer Reaction | CuBr / HBr | Bromo (-Br) |
| Sandmeyer Reaction | CuCN / KCN | Cyano (-CN) |
| Schiemann Reaction | HBF₄, heat | Fluoro (-F) |
| Hydrolysis | H₂O, H₂SO₄, heat | Hydroxyl (-OH) |
| Azo Coupling | Phenol, NaOH | Azo linkage (-N=N-Ar-OH) |
Urea Moiety Modifications
The urea functional group itself can be a site for derivatization, primarily through modification of the N-H bond.
The hydrogen atom on the N-1 nitrogen of the urea moiety is acidic enough to be removed by a strong base, such as sodium hydride (NaH), forming a ureate anion. nih.govbris.ac.uk This nucleophilic anion can then react with electrophiles like alkyl or aryl halides to form N-substituted derivatives. For instance, diaryl ureas can be methylated using sodium hydride and methyl iodide. bris.ac.uk A general process for the N-alkylation of ureas has been described using a solid base in conjunction with a phase-transfer catalyst. google.com
This substitution directly impacts the urea's properties. The introduction of a substituent disrupts the planarity of the urea group and alters its hydrogen bonding capabilities. nih.gov For example, N-methylation of N,N'-diphenylurea causes a conformational shift from the typical trans,trans conformation to a cis,cis arrangement and can significantly increase solubility. nih.gov This strategy can be used to fine-tune the steric and electronic environment of the urea, which is critical for applications such as the development of enzyme inhibitors where the urea moiety often mimics a transition state. nih.gov
| Base | Electrophile | Product Structure |
| Sodium Hydride (NaH) | Methyl Iodide | |
| Sodium Hydride (NaH) | Benzyl Bromide | |
| Potassium carbonate (K₂CO₃) | Ethyl Iodide |
Cyclization Reactions Involving the Urea Unit
The urea functional group within this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of both the urea and the aminophenyl group within the same molecule allows for several intramolecular and intermolecular cyclization pathways.
One notable application involves the use of 1,3-dimethylurea (B165225) as a building block in Brønsted acid-catalyzed reactions. For instance, in a selective cyclization reaction with 3-(2-aryl-2-oxoethylidene)indolin-2-one, 1,3-dimethylurea participates in the formation of a five-membered imidazole (B134444) ring. This transformation yields 3-(5-aryl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)indolin-2-one derivatives with high regioselectivity and in excellent yields under the catalysis of p-toluenesulfonic acid monohydrate (PTSA·H2O) thieme-connect.com. The reaction demonstrates the specific reactivity of the urea carbonyl group in forming new heterocyclic systems thieme-connect.com.
Furthermore, the dimethylurea moiety can act as a directed metalation group to facilitate intramolecular cyclization. The lithiation of N'-benzyl-N,N-dimethylureas with tert-butyllithium, followed by quenching with an electrophile, leads to the formation of 3-substituted isoindolin-1-ones in high yields beilstein-journals.org. This process involves an initial ortho-lithiation directed by the urea group, followed by an intramolecular cyclization to form the heterocyclic product beilstein-journals.org.
The combination of the amino group and the urea moiety in this compound also provides a direct pathway to quinazolinone-based structures. The synthesis of 4(3H)-quinazolinones can be achieved through the cyclization of ortho-amino-substituted precursors. A common method involves the reaction of an anthranilic acid derivative with a suitable reagent, followed by cyclization brieflands.com. For this compound, an intramolecular cyclization could be envisioned, where the aniline (B41778) nitrogen attacks the urea carbonyl under dehydrating conditions to form a dihydroquinazolinone ring system. Such reactions are pivotal in medicinal chemistry due to the wide range of biological activities associated with quinazolinone scaffolds brieflands.comnih.govbiomedpharmajournal.org.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The primary amino group on the phenyl ring of this compound serves as a synthetic handle for introducing the molecule into palladium-catalyzed cross-coupling reactions. While aryl amines are not direct substrates for these reactions, they can be readily converted in situ to more reactive species, such as arenediazonium salts citycollegekolkata.org. This strategy circumvents the need to pre-synthesize and isolate the corresponding aryl halide, providing a more direct route to functionalized derivatives. These reactions are foundational for creating new carbon-carbon and carbon-heteroatom bonds.
The general mechanism for these couplings involves the oxidative addition of an aryl electrophile (Ar-X) to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The urea functionality is generally stable under these conditions, as demonstrated in the successful Suzuki-Miyaura coupling of halogenated pyrazoles bearing urea groups nih.gov.
Suzuki Reaction : This reaction couples the aryl electrophile with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl system.
Heck Reaction : This reaction forms a new carbon-carbon bond by coupling the aryl electrophile with an alkene, yielding a substituted alkene.
Sonogashira Reaction : This reaction couples the aryl electrophile with a terminal alkyne, producing an aryl-alkyne conjugate. The use of urea as an additive has been shown to promote Sonogashira couplings under copper- and amine-free conditions researchgate.net.
The efficiency and outcome of palladium-catalyzed cross-coupling reactions are highly dependent on the careful optimization of several parameters, including the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, which would be activated as a diazonium salt or pre-converted to an aryl halide, conditions must be selected to ensure compatibility with the urea moiety and the potentially sensitive diazonium intermediate.
Research on analogous systems, such as the coupling of arenediazonium salts or halogenated ureas, provides a template for optimizing these reactions. For example, the Sonogashira coupling of in situ generated arenediazonium salts proceeds efficiently using Pd(OAc)₂ as a catalyst with tri(2-furyl)phosphane as a ligand, notably without the need for a base or copper co-catalyst citycollegekolkata.org. For Suzuki-Miyaura reactions involving halogenated aminopyrazoles with urea side chains, specific catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) with bases such as K₂CO₃ or Cs₂CO₃ in solvents like dioxane/water have proven effective nih.gov.
The table below summarizes typical optimized conditions for palladium-catalyzed cross-coupling reactions applicable to a 1-(3-halophenyl)-1,3-dimethylurea precursor.
| Reaction | Palladium Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd₂(dba)₃ | XPhos, SPhos, or P(t-Bu)₃ | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Dioxane/H₂O, Toluene, or DMF | nih.govnih.gov |
| Heck | Pd(OAc)₂ or Pd₂(dba)₃ | P(o-tol)₃, PPh₃, or N-Heterocyclic Carbenes (NHCs) | Et₃N, K₂CO₃, or NaOAc | DMF, NMP, or Acetonitrile (B52724) | nih.govmdpi.com |
| Sonogashira | Pd(OAc)₂ or Pd(PPh₃)₂Cl₂ | PPh₃, Xantphos, or Tri(2-furyl)phosphane (for diazonium salts) | Et₃N, i-Pr₂NH (often with CuI co-catalyst); None needed for diazonium salt route | THF, DMF, or Isopropanol | citycollegekolkata.orgresearchgate.netrsc.org |
The scope of palladium-catalyzed cross-coupling reactions on this compound derivatives is broad but subject to certain limitations imposed by the substrate's functional groups and the reaction conditions.
Scope:
Functional Group Tolerance: These reactions are known for their high functional group tolerance. Studies involving the coupling of arenediazonium salts show tolerance for nitro, alcohol, ether, and ester groups citycollegekolkata.org. The urea moiety itself is robust, allowing for the successful coupling of substrates containing this group nih.gov.
Coupling Partners: A wide variety of organoboron reagents (for Suzuki), alkenes (for Heck), and terminal alkynes (for Sonogashira) can be successfully coupled, enabling access to a vast chemical space. This includes aryl, heteroaryl, and vinyl boronic acids, as well as functionalized alkenes and alkynes nih.govnih.govrsc.org.
Heteroaryl Synthesis: The methods are well-suited for coupling with heteroaryl partners, which is crucial for the synthesis of compounds with potential pharmacological activity nih.govmdpi.com.
Limitations:
Substrate Reactivity: The reactivity of the aryl electrophile follows the general trend I > Br > Cl. Aryl chlorides often require more specialized and highly active catalysts, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) mdpi.com.
Side Reactions: A significant side reaction, particularly with iodo-substituted substrates, is hydro-dehalogenation, where the halide is replaced by a hydrogen atom nih.gov. For this reason, bromo- and chloro-derivatives can sometimes be superior substrates nih.gov. When using the diazonium salt route, the thermal stability of the salt is a critical factor that must be managed, often by performing the reaction at low temperatures citycollegekolkata.org.
Steric Hindrance: Sterically hindered aryl halides or coupling partners can react more slowly, requiring higher catalyst loadings or more forcing conditions. Ortho-substituted substrates may give lower yields compared to their para- or meta-substituted counterparts mdpi.com.
Inhibition by N-H Groups: Substrates with acidic N-H protons, such as those in unprotected indazoles or the urea itself, can potentially inhibit the catalyst. However, the use of appropriate bases and specialized precatalysts can effectively overcome this limitation nih.gov.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity with high atom economy. The structure of this compound, featuring both a nucleophilic amine and a urea unit, makes it a potentially valuable substrate for various MCRs.
A classic MCR that utilizes the urea functionality is the Biginelli reaction . This three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and a urea (or thiourea) to produce dihydropyrimidinones nih.gov. By substituting this compound for simple urea, this reaction could be adapted to synthesize a library of dihydropyrimidinones bearing the (1,3-dimethylureido)phenyl substituent at the N-1 position of the heterocyclic ring. This approach has been widely used in the synthesis of C-nucleosides where sugar-derived aldehydes react with urea and a 1,3-dicarbonyl compound nih.gov.
The aniline moiety of the molecule can also participate in MCRs. For example, three-component reactions involving anilines, aldehydes, and other nucleophiles are well-established for the synthesis of complex amines and heterocycles researchgate.netsemanticscholar.org. A hypothetical MCR could involve the reaction of this compound, an aldehyde, and an isocyanide in an Ugi-type reaction . In this scenario, the primary amino group would react with the aldehyde to form a Schiff base, which is then attacked by the isocyanide and a carboxylic acid (the fourth component) to yield an α-acylamino amide product. This strategy would attach a complex peptide-like side chain to the phenyl ring of the parent molecule.
By leveraging the distinct reactivity of its two functional domains, this compound can serve as a versatile building block in the diversity-oriented synthesis of complex molecules and compound libraries.
Theoretical and Computational Chemistry Studies of 1 3 Aminophenyl 1,3 Dimethylurea
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating these properties.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.
For 1-(3-Aminophenyl)-1,3-dimethylurea, the HOMO is expected to be localized primarily on the aminophenyl ring, particularly the amino group and the aromatic system, which are electron-rich. The LUMO, conversely, would likely be distributed over the urea (B33335) moiety and the phenyl ring, indicating sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a smaller gap suggests higher reactivity. researchgate.netwuxiapptec.comnih.gov
Table 1: Representative Frontier Molecular Orbital Energies (Hypothetical)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Indicates susceptibility to electron acceptance. |
| HOMO | -5.8 | Indicates electron-donating capability. |
| HOMO-LUMO Gap | 4.3 | Reflects chemical reactivity and kinetic stability. |
| Note: This data is illustrative and not from specific calculations on this compound. |
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. researchgate.net It helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions and reaction pathways.
In an EPS map of this compound, the region around the oxygen atom of the carbonyl group in the urea moiety would exhibit a negative potential (typically colored red), indicating a site prone to electrophilic attack. The hydrogen atoms of the amino group would show a positive potential (typically colored blue), highlighting their potential as hydrogen bond donors. The aromatic ring would display a complex potential landscape influenced by the activating amino group and the deactivating urea substituent.
Conformational Analysis and Torsional Barriers
The three-dimensional structure and conformational flexibility of this compound are determined by rotations around its single bonds. Conformational analysis helps in identifying the most stable geometries (conformers) and the energy barriers between them.
Potential energy surface (PES) scans for rotation around the N-C(aryl) and C(sp2)-N bonds would reveal the most stable conformations. acs.org For substituted phenylureas, planar or near-planar arrangements are often favored to maximize conjugation between the phenyl ring and the urea group. However, steric hindrance from the methyl groups on the urea nitrogen atoms could lead to non-planar ground-state geometries. nih.gov The rotational barriers calculated from these studies provide insight into the molecule's rigidity and the likelihood of different conformers existing at room temperature.
Table 2: Hypothetical Torsional Barriers for Key Rotations
| Rotatable Bond | Barrier to Rotation (kcal/mol) | Description |
| Phenyl-N Bond | 2-5 | Influences the orientation of the phenyl ring relative to the urea moiety. |
| Carbonyl-N Bond | 8-10 | Higher barrier due to partial double bond character. |
| Note: This data is illustrative and based on general findings for phenylureas, not specific calculations on this compound. |
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states. acs.org
Derivatization reactions, such as acylation or alkylation of the amino group, are important for modifying the properties of this compound. Computational studies can model these reactions to identify the transition state structures and their corresponding activation energies. This information is vital for understanding the reaction kinetics and predicting the feasibility of different synthetic routes. For instance, modeling the reaction with an acylating agent would involve locating the transition state for the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.
By calculating the energies of reactants, intermediates, transition states, and products, an energy landscape profile for a given reaction can be constructed. This profile provides a comprehensive view of the reaction mechanism, including whether it proceeds through a stepwise or concerted mechanism and which step is rate-determining. For example, in a multi-step synthesis involving this compound, an energy landscape profile would reveal potential kinetic bottlenecks and thermodynamic sinks, guiding the optimization of reaction conditions. Theoretical studies on the thermal decomposition of related phenylureas have shown that such compounds can decompose through four-center pericyclic reactions to yield isocyanates and amines. acs.org
Applications of 1 3 Aminophenyl 1,3 Dimethylurea As a Versatile Chemical Synthon
Precursor in the Synthesis of Advanced Organic Materials
The distinct reactivity of the amine and urea (B33335) groups in 1-(3-Aminophenyl)-1,3-dimethylurea allows for its incorporation into various organic materials, imparting specific properties related to its structure.
Integration into Polymeric Structures (e.g., Polyureas, Polyimides)
The presence of the primary amine group allows this compound to act as a monomer in polycondensation reactions.
Polyureas: Polyureas are a class of elastomers formed by the reaction of a diamine with a diisocyanate. A more modern and sustainable approach involves the dehydrogenative coupling of diamines and methanol (B129727), catalyzed by transition metals like ruthenium. rsc.org In this context, this compound could serve as the diamine component. The reaction with a diisocyanate or through catalytic methods with methanol would lead to the formation of a polyurea chain where the dimethylurea group is a pendant moiety. rsc.orgacs.org This pendant group can influence the polymer's properties, such as solubility, thermal stability, and its ability to form hydrogen bonds, which affects the material's mechanical strength. Mechanochemical methods, such as ball-milling, have also been employed for the solvent-free synthesis of aromatic polyureas from diaminobiphenyls and triphosgene, a route that could be adapted for this synthon. nih.gov
Polyimides: Polyimides are high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.net Their synthesis typically involves a two-step process where a diamine is reacted with a tetracarboxylic dianhydride to first form a poly(amic acid) (PAA) precursor, which is then cyclized to the final polyimide through thermal or chemical treatment. researchgate.netgoogle.comresearchgate.net this compound, with its reactive primary amine, is a suitable candidate as the diamine monomer for this process. The incorporation of the bulky and polar 1,3-dimethylurea (B165225) side group is expected to disrupt polymer chain packing, potentially increasing solubility and lowering the dielectric constant of the resulting polyimide, which are desirable properties for applications in microelectronics. researchgate.netrsc.org
Table 1: Potential Dianhydride Co-Monomers for Polyimide Synthesis
| Dianhydride Name | Abbreviation | Potential Impact on Polymer Properties |
|---|---|---|
| Pyromellitic dianhydride | PMDA | High thermal stability, rigidity |
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | BTDA | Improved solubility, flexibility |
| 4,4′-Oxydiphthalic dianhydride | ODPA | Enhanced flexibility, lower glass transition temperature |
Scaffold for Supramolecular Assembly Components
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π–π stacking. The urea functional group is an excellent motif for directing supramolecular assembly due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). researchgate.netnih.govatamanchemicals.com
This compound can be used as a fundamental building block for creating more complex molecules designed for self-assembly. The urea moiety can form predictable and strong hydrogen-bonding arrays, leading to the formation of tapes, sheets, or other ordered structures. nih.gov The aromatic ring provides a platform for π–π stacking interactions, further stabilizing the assembly. nih.gov By modifying the primary amine group with other functional units, it is possible to program the molecule to assemble into specific architectures, making it a valuable scaffold for designing materials like liquid crystals, gels, and molecular sensors. nih.govnih.gov
Ligand Design and Coordination Chemistry
The nitrogen and oxygen atoms within this compound are potential coordination sites for metal ions, making it an interesting candidate for ligand development in coordination chemistry.
Exploration of Metal-Binding Properties of the Urea and Amine Moieties
Urea derivatives are known to be versatile ligands that can coordinate to metal centers in several ways. researchgate.net The carbonyl oxygen is a common binding site, acting as a Lewis base. Furthermore, the amine group on the phenyl ring provides an additional coordination site. researchgate.net This allows this compound to potentially act as a bidentate ligand, binding a single metal center through both the amine nitrogen and one of the urea's atoms. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions. The study of such complexes is crucial for understanding fundamental coordination principles and for designing new materials with specific electronic or magnetic properties. researchgate.net
Synthesis of Novel Metal-Organic Framework (MOF) Linkers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linker molecules. researchgate.neteeer.org The properties of a MOF, such as its pore size, surface area, and chemical functionality, are determined by the choice of the metal node and the organic linker. researchgate.net
While dicarboxylic acids are the most common linkers, molecules with other functional groups, including amines, are increasingly used to impart specific functionality to the MOF's pores. researchgate.neteeer.org this compound can be envisioned as a component in MOF synthesis in several ways. It could be used in mixed-linker systems to introduce pendant urea groups into the framework. researchgate.net Alternatively, the primary amine could be chemically modified, for example, by reacting it to introduce carboxylate groups, transforming the entire molecule into a new, custom-designed linker for MOF synthesis. uio.no The presence of the urea functionality within the pores of a MOF could enhance its affinity for specific guest molecules, such as CO2, through hydrogen bonding interactions.
Table 2: Common Metal Nodes for MOF Synthesis
| Metal Node | Common Precursor Salt | Typical Coordination Geometries |
|---|---|---|
| Zinc (e.g., Zn₄O) | Zinc Nitrate, Zinc Acetate | Tetrahedral, Octahedral |
| Zirconium (e.g., Zr₆O₄(OH)₄) | Zirconium(IV) chloride | Octahedral |
| Copper (e.g., Cu₂(COO)₄) | Copper(II) Nitrate, Copper(II) Acetate | Square Planar, Octahedral |
Role in Catalyst Development
The functional groups within this compound give it potential for use in catalyst development, either directly as an organocatalyst or as a precursor for more complex catalytic systems.
Urea and thiourea (B124793) derivatives have emerged as powerful hydrogen-bond-donating organocatalysts. researchgate.netnih.gov They can activate electrophiles by forming hydrogen bonds, facilitating a wide range of chemical transformations. nih.govrsc.org The urea moiety in this compound could perform this role. Furthermore, the presence of the basic amine group makes the molecule a potential bifunctional catalyst, capable of activating both a nucleophile (via the amine) and an electrophile (via the urea) simultaneously.
This compound can also serve as a foundational structure for more elaborate catalysts. The primary amine group is a convenient handle for grafting the molecule onto solid supports like silica (B1680970) or magnetic nanoparticles, creating heterogeneous, recyclable catalysts. researchgate.net Such supported urea-based catalysts have been shown to be effective in various chemical reactions, combining the catalytic activity of the urea group with the practical advantages of easy separation and reuse. researchgate.net
Chiral Catalyst Derivatization
The unique structural features of aminophenyl urea derivatives make them attractive candidates for the synthesis of chiral catalysts. While direct applications of this compound in this context are not extensively documented, the broader class of chiral (thio)urea derivatives has been widely explored in asymmetric catalysis. These catalysts often function as hydrogen-bond donors to activate electrophiles and stabilize transition states.
The synthesis of such catalysts typically involves the reaction of a chiral amine or diamine with an isocyanate or isothiocyanate. For instance, chiral bifunctional urea-containing quaternary ammonium (B1175870) salts have been synthesized from trans-1,2-cyclohexanediamine. semanticscholar.orgnih.gov These catalysts have proven effective in asymmetric reactions such as the α-fluorination of β-keto esters. nih.gov The urea moiety plays a crucial role in these systems by forming hydrogen bonds with the substrate, thereby inducing enantioselectivity.
Similarly, chiral ureas derived from quinine (B1679958) have been developed and utilized in the highly enantioselective addition of aryl amines to isatin-derived ketimines. acs.org The synthesis of these catalysts involves the reaction of a quinine-derived amine with an appropriate isocyanate. The resulting urea-based catalyst effectively controls the stereochemical outcome of the reaction.
Given these precedents, this compound could potentially be derivatized to form chiral catalysts. The amino group provides a handle for the introduction of a chiral auxiliary. For example, reaction with a chiral acyl chloride or a chiral isocyanate could yield a more complex urea derivative incorporating a stereocenter. The resulting chiral molecule could then be investigated for its catalytic activity in various asymmetric transformations. The dimethylurea portion of the molecule would be expected to participate in hydrogen bonding interactions, a key feature of many urea-based organocatalysts.
Table 1: Examples of Chiral Catalysts Derived from Urea and Thiourea Precursors
| Catalyst Type | Chiral Backbone | Application | Reference |
| Bifunctional (Thio)urea Quaternary Ammonium Salts | trans-1,2-Cyclohexanediamine | Asymmetric α-fluorination of β-keto esters | semanticscholar.orgnih.gov |
| Quinine-Derived Chiral Urea | Quinine | Enantioselective addition of aryl amines to isatin-derived ketimines | acs.org |
| Aminothiourea | Amino alcohols | Michael addition, aza-Henry reaction | jst.go.jp |
Organocatalytic Applications
The field of organocatalysis has seen a significant rise in the use of small organic molecules to catalyze chemical reactions, and urea derivatives have emerged as a privileged class of catalysts. rsc.org Their ability to form strong and directional hydrogen bonds allows for the activation of various substrates. rsc.org While specific organocatalytic applications of this compound are not prominently reported, the broader family of phenylurea derivatives has been utilized in several catalytic systems.
Aryl(thio)ureas are recognized for their ability to bind and activate carbonyl compounds, imines, and nitro groups through hydrogen bonding. tandfonline.com This interaction facilitates various organic transformations. For example, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]urea is a well-known organocatalyst that promotes a variety of reactions. rsc.org The electron-withdrawing trifluoromethyl groups enhance the acidity of the N-H protons, leading to stronger hydrogen bonding.
The intramolecular C-H amination of phenylurea derivatives to synthesize benzimidazolones has been achieved using an aryl iodide catalyst in an organocatalytic oxidative process. nih.gov This demonstrates the reactivity of the urea moiety and the adjacent C-H bonds on the phenyl ring under catalytic conditions.
Furthermore, the general synthetic utility of ureas is well-established, with various methods developed for their preparation due to their presence in medicinally important compounds and their use in organocatalysis. nih.gov The synthesis of unsymmetrical arylurea derivatives can be achieved through methods such as the use of 3-substituted dioxazolones as isocyanate surrogates, which react with a broad scope of amines. tandfonline.com
The structure of this compound, with its aminophenyl group, offers a site for modification to tune its catalytic properties. For instance, the amino group could be functionalized to introduce other catalytically active groups, leading to bifunctional catalysts. The urea component, with its N-H proton, can act as a hydrogen-bond donor, a fundamental interaction in many organocatalytic reactions.
Building Block for Fluorescent Probes and Dyes (Focus on chemical structure and synthesis, not biological application)
The aromatic and electronic properties of this compound make it a suitable building block for the synthesis of fluorescent probes and dyes. The aminophenyl moiety can serve as an electron-donating group in donor-π-acceptor (D-π-A) fluorophores, a common structural motif for fluorescent dyes.
The synthesis of fluorescent probes often involves the coupling of a fluorophore with a pharmacophore or a recognition unit. nih.gov The amino group on this compound provides a convenient point of attachment for such modifications. For instance, it can be diazotized and coupled with other aromatic compounds to form azo dyes, or it can be reacted with various electrophiles to construct more complex conjugated systems.
The general principle behind many fluorescent dyes is intramolecular charge transfer (ICT) from a donor to an acceptor unit through a π-conjugated system. mdpi.combeilstein-journals.org The emission properties of these dyes can be tuned by modifying the donor, acceptor, and the π-linker. mdpi.com In the case of this compound, the aminophenyl group can act as the donor. This can be coupled with a suitable acceptor group to create a D-π-A system.
The synthesis of such dyes can be achieved through various organic reactions. For example, palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction are powerful tools for constructing the π-conjugated backbone of fluorescent dyes. mdpi.com The amino group of this compound could be protected, followed by a cross-coupling reaction to introduce an acceptor moiety, and then deprotection to yield the final dye.
An example of a synthetic strategy could involve the Knoevenagel condensation of a derivative of this compound with a suitable carbonyl compound to extend the π-conjugation and incorporate an acceptor group. mdpi.com The resulting molecule would possess a push-pull electronic structure, which is often associated with strong fluorescence.
Table 2: Key Structural Features of this compound for Fluorescent Dye Synthesis
| Structural Feature | Role in Fluorescent Dye | Potential Synthetic Transformation |
| 3-Aminophenyl group | Electron-donating moiety (Donor) | Diazotization and coupling, N-alkylation, N-acylation |
| Phenyl ring | Part of the π-conjugated system | Palladium-catalyzed cross-coupling reactions |
| Urea moiety | Can influence solubility and aggregation properties | Can be maintained or modified depending on the target structure |
The chemical structure of the resulting fluorescent dyes would incorporate the 1,3-dimethylphenylurea scaffold. The specific absorption and emission wavelengths of these dyes would be dependent on the nature of the acceptor group and the extent of the π-conjugation in the final molecule. The urea functionality might also influence the photophysical properties by affecting intermolecular interactions and the polarity of the microenvironment.
Analytical Methodologies for Characterization of Complex Derivatives
Advanced Spectroscopic Techniques (e.g., 2D NMR, High-Resolution Mass Spectrometry)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool that provides correlation information between different nuclei within a molecule, which is often crucial for assigning the complex spectra of substituted aromatic compounds. enu.kzresearchgate.net For a derivative of 1-(3-Aminophenyl)-1,3-dimethylurea, various 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In the aromatic region, this would help to assign the substitution pattern on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing critical information about the connectivity of different molecular fragments. For instance, it would confirm the connection of the dimethylamino group and the aminophenyl ring to the urea (B33335) carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which can help to determine the stereochemistry and conformation of the molecule. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in DMSO-d₆)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~155-160 |
| N-CH₃ | ~2.9-3.1 (singlet) | ~35-40 |
| Aromatic C-H | ~6.5-7.5 (multiplets) | ~110-130 |
| Aromatic C-NH₂ | - | ~145-150 |
| Aromatic C-N(urea) | - | ~135-140 |
| NH (urea) | ~8.0-9.0 (singlet) | - |
| NH₂ (amino) | ~5.0-5.5 (singlet) | - |
Note: These are estimated values based on typical ranges for similar structures and are subject to solvent and substituent effects.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, which is a definitive confirmation of its identity. nih.gov For this compound (C₉H₁₃N₃O), the expected exact mass would be calculated and compared to the experimental value. Techniques like Electrospray Ionization (ESI) are commonly used for such analyses. nih.gov
Chromatographic Separation and Purity Assessment for Reaction Products
Chromatographic techniques are essential for the separation of the target compound from starting materials, byproducts, and other impurities that may be present in a reaction mixture. They are also the primary means of assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of urea derivatives. A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The purity of the sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.
Table 2: Illustrative HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be expected to effectively separate this compound from more polar starting materials like 1,3-phenylenediamine and less polar byproducts.
Thin-Layer Chromatography (TLC) is a rapid and convenient technique for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system (eluent) is chosen to achieve good separation of the components on a silica (B1680970) gel plate. The spots can be visualized under UV light or by staining.
X-ray Crystallography of Key Intermediates and Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While obtaining suitable single crystals can be a challenge, the resulting structural data is unparalleled in its detail.
For a derivative of this compound, a crystal structure would reveal:
The planarity of the urea moiety.
The dihedral angles between the phenyl ring and the urea group.
Intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.
While a crystal structure for this compound itself is not publicly documented, the crystal structure of 1-Methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea has been reported. science.gov This structure showcases a planar molecular conformation stabilized by inter- and intramolecular hydrogen bonds. science.gov Such studies on related molecules provide a valuable framework for understanding the likely solid-state structure of this compound.
Future Directions and Emerging Research Avenues
Sustainable Chemistry Approaches to Synthesis and Application
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and energy efficiency. Research into the synthesis of urea (B33335) derivatives, including 1-(3-Aminophenyl)-1,3-dimethylurea, is increasingly focused on developing more sustainable methods that move away from traditional, often hazardous, reagents like phosgene (B1210022) and its equivalents. nih.govmdpi.com
A significant area of development is the use of safer and more environmentally benign starting materials. nih.gov Novel catalytic systems are being explored to facilitate the synthesis of ureas directly from amines and carbon dioxide (CO2), a renewable and non-toxic C1 feedstock. mdpi.com Another innovative and sustainable approach involves using methanol (B129727) as a C1 source in ruthenium-catalyzed reactions to produce urea derivatives, with hydrogen gas as the only byproduct, representing a highly atom-economical process. acs.org
Deep eutectic solvents (DES) are also emerging as green reaction media and catalysts for organic transformations. sioc-journal.cn For instance, a DES composed of 1,3-dimethylurea (B165225) (DMU) and L-(+)-tartaric acid has been successfully used as a dual catalyst and solvent for the synthesis of quinoline (B57606) derivatives, showcasing a metal-free, efficient, and environmentally friendly method. sioc-journal.cnrsc.org Such approaches, which feature mild conditions and simple work-up procedures, are highly desirable for the industrial-scale synthesis of complex molecules. sioc-journal.cn
Table 1: Comparison of Traditional vs. Sustainable Urea Synthesis Methods
| Feature | Traditional Methods (e.g., Phosgene-based) | Emerging Sustainable Methods |
|---|---|---|
| C1 Source | Phosgene, Triphosgene, Isocyanates | Carbon Dioxide (CO2), Methanol |
| Toxicity | High (use of acutely toxic gases) | Low (non-toxic or less toxic reagents) |
| Byproducts | Often toxic and wasteful | Water, Hydrogen gas |
| Catalysts | Often stoichiometric reagents | Metal catalysts (e.g., Ruthenium), Organocatalysts |
| Reaction Media | Volatile organic solvents | Deep Eutectic Solvents (DES), Greener solvents |
| Atom Economy | Moderate to low | High |
Integration into Automated Synthesis Platforms
The demand for large libraries of chemical compounds for high-throughput screening in drug discovery has propelled the development of automated synthesis platforms. These technologies enable the rapid and efficient production of diverse derivatives from a common scaffold like this compound.
Continuous-flow chemistry is one of the leading technologies in this area. Automated flow reactor systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. researchgate.net The synthesis of unsymmetrical ureas has been successfully demonstrated in sequential continuous-flow microreactors, a process that can be monitored in real-time using in-line analytical techniques like FT-IR spectroscopy. researchgate.net This level of automation facilitates rapid reaction optimization with minimal material consumption. researchgate.net
Polymer-assisted synthesis is another powerful strategy for the automated parallel synthesis of urea libraries. doi.org In this approach, reagents or scavengers are bound to a solid polymer support, which simplifies the purification process to simple filtration. This method has been effectively used to generate libraries of azalide urea derivatives for biological screening. doi.org The integration of such automated strategies is crucial for accelerating the discovery of new drug candidates by enabling the swift exploration of the chemical space around the this compound core. doi.orgchinesechemsoc.org
Rational Design of Derivatives with Tunable Reactivity
The rational design of derivatives of this compound with fine-tuned reactivity and biological activity is a key focus of modern medicinal chemistry. This approach relies on a deep understanding of structure-activity relationships (SAR) and the use of computational modeling to predict how specific structural modifications will influence a molecule's properties. nih.govnih.gov
By strategically modifying the substituents on the phenyl ring or the urea nitrogen atoms, researchers can modulate the compound's electronic properties, lipophilicity, and steric profile. For example, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity of the amine and urea functionalities. N-methylation of the urea group is a known strategy to disrupt planar conformations, which can lead to significant changes in solubility and biological activity. nih.gov
This design principle is actively applied in the development of targeted therapies. For instance, series of 1-(2-aminophenyl)-3-arylurea derivatives have been synthesized and evaluated as dual inhibitors of specific biological targets like Ephrin type-A receptor 2 (EphA2) and histone deacetylases (HDACs). nih.gov Similarly, novel urea compounds have been rationally designed as inhibitors of fibroblast growth factor receptor 1 (FGFR1) for potential use in cancer therapy. nih.gov The ability to tune the molecule's properties allows for the optimization of its binding affinity to a specific target, thereby enhancing potency and selectivity. nih.govnih.gov
Table 2: Examples of Rationally Designed Urea Derivatives and Their Targets
| Base Scaffold | Derivative Class | Biological Target | Therapeutic Area |
|---|---|---|---|
| Aminophenyl urea | 1-(2-Aminophenyl)-3-arylureas | EphA2 and HDACs | Oncology |
| Phenyl urea | Substituted N,N'-diphenylureas | Tyrosine Kinases (e.g., VEGFR-2) | Oncology |
| Urea-based scaffolds | Diphenyl alkyl ureas | FGFR1 | Oncology |
Exploration of Novel Chemistries Involving the Urea and Amine Functionalities
The inherent reactivity of the urea and primary amine groups in this compound provides a platform for exploring novel chemical transformations and applications. Beyond its role as a pharmacophore, these functional groups can act as handles for further synthetic elaboration or participate directly in new types of reactions.
The urea moiety is known to form strong hydrogen bonds, a property that has been exploited in the field of organocatalysis. tandfonline.com Chiral urea and thiourea (B124793) derivatives have been shown to act as effective organocatalysts by binding to and activating substrates through hydrogen bonding. tandfonline.com This opens up the possibility of designing chiral derivatives of this compound for use in asymmetric synthesis.
The primary aromatic amine offers a versatile point for modification. It can be readily transformed into a wide range of other functional groups or used as a nucleophile in coupling reactions to build more complex molecular architectures. For example, the amine group can be a precursor for the synthesis of heterocyclic systems, such as benzothiazoles, which are themselves privileged structures in medicinal chemistry. mdpi.com The reaction of 2-aminophenyl derivatives can lead to the formation of diverse and complex molecules with interesting photophysical or biological properties. mdpi.com The exploration of these novel chemistries will continue to expand the utility of the this compound scaffold in creating new materials and therapeutic agents. tandfonline.commdpi.com
Q & A
Q. What synthetic methodologies are suitable for preparing 1-(3-Aminophenyl)-1,3-dimethylurea with high purity and yield?
A two-step approach is recommended:
- Step 1 : React 3-aminophenyl isocyanate with dimethylamine under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C to form the urea backbone.
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity. Monitor by TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key considerations : Optimize stoichiometry to minimize by-products (e.g., symmetrical ureas). Use inert atmosphere to prevent oxidation of the amino group .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- 1H NMR : Expect signals for aromatic protons (δ 6.5–7.2 ppm, multiplet), NH2 (δ 4.8–5.2 ppm, broad singlet), and dimethyl groups (δ 2.8–3.1 ppm, singlet). Compare with analogous compounds like 1-(4-chlorophenyl)-1,3-dimethylurea (δ 2.7–3.0 ppm for N–CH3) .
- IR : Confirm urea C=O stretch at ~1630–1660 cm⁻¹ and NH2 bending at ~1600 cm⁻¹. Absence of isocyanate (~2250 cm⁻¹) indicates complete reaction .
- HRMS : Calculate exact mass (C9H13N3O: 179.1059 g/mol) and match observed [M+H]+ ion .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in adsorption behavior of this compound across soil types?
- Soil adsorption studies : Use batch equilibrium assays with six soils (varying organic matter, pH, clay content). Fit data to Freundlich isotherms (log Kf vs. soil properties) to identify dominant factors (e.g., organic carbon content). Include controls with methabenzthiazuron (similar urea herbicide) for comparative modeling .
- Methodological refinement : Pre-equilibrate soils for 24 hr, use radiolabeled compound (14C-labeled) for precise quantification, and validate recovery rates via LC-MS/MS .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Chiral auxiliary approach : Introduce a tert-butyl group via asymmetric carbolithiation (e.g., using (−)-sparteine as a catalyst) to create a stereocenter, followed by urea formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column, hexane/i-PrOH) .
- Catalytic asymmetric synthesis : Employ palladium-catalyzed coupling of 3-aminophenyl boronic acid with chiral isocyanate precursors. Optimize ligand selection (e.g., BINAP) for >90% ee .
Q. What computational methods predict the herbicidal activity of this compound analogs?
- QSAR modeling : Train models using datasets of urea herbicides (e.g., Diuron, Tebuthiuron) with descriptors like logP, Hammett constants (σ), and electrostatic potential maps. Validate against in vitro assays (e.g., PSII inhibition in spinach chloroplasts) .
- Docking studies : Simulate binding to the D1 protein in Photosystem II (PDB: 1FBK) using AutoDock Vina. Compare binding affinity with 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron) to prioritize substituent modifications .
Methodological Challenges and Solutions
Q. How to address instability of the 3-aminophenyl group during synthesis?
- Protection/deprotection : Acetylate the NH2 group (acetic anhydride/pyridine) prior to urea formation, then hydrolyze with NaOH/EtOH post-synthesis. Confirm deprotection via IR loss of acetyl C=O (~1760 cm⁻¹) .
- Alternative route : Use 3-nitrophenyl intermediates, followed by catalytic hydrogenation (Pd/C, H2) to reduce NO2 to NH2. Monitor reduction completeness via TLC (Rf shift) .
Q. What analytical workflows detect degradation products of this compound in environmental samples?
- LC-HRMS/MS : Use a Q-Exactive Orbitrap with HILIC column (amide phase) to separate polar degradants. Screen for m/z 152.0712 ([C7H9N2O]+) and 121.0395 ([C6H5NO]+) as markers of urea cleavage .
- Photolysis studies : Exclude aqueous solutions to UV light (254 nm), sample at intervals, and compare degradation pathways with Tebuthiuron (half-life ~14 days under similar conditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
